

An In-depth Technical Guide to 3-(Methylthio)phenyl Isocyanate

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Compound of Interest

Compound Name: 3-(Methylthio)phenyl isocyanate

Cat. No.: B1295290

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, safety and handling protocols, and synthetic applications of **3-(Methylthio)phenyl isocyanate**. This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Chemical Structure and Properties

3-(Methylthio)phenyl isocyanate is an aromatic isocyanate featuring a methylthio group at the meta position of the phenyl ring. The isocyanate functional group is highly electrophilic, making it susceptible to nucleophilic attack, which is the basis for its utility in synthesis.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference(s)
IUPAC Name	1-Isocyanato-3-methylsulfanylbenezene	[1]
CAS Number	28479-19-8	[1]
Molecular Formula	C ₈ H ₇ NOS	[1]
Molecular Weight	165.21 g/mol	[1]
Appearance	Clear colorless to yellow to green to pale brown liquid	
Boiling Point	130 °C at 5 mmHg	
Density	1.199 g/mL at 25 °C	
Refractive Index	1.603 at 20 °C	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-(Methylthio)phenyl isocyanate**.

Table 2: Key Spectroscopic Features

Spectrum Type	Key Features and Interpretation
Infrared (IR)	<p>A very strong and sharp absorption band is expected in the region of 2280-2240 cm^{-1}, which is characteristic of the asymmetric stretching of the isocyanate ($-\text{N}=\text{C}=\text{O}$) group.</p> <p>Other expected peaks include aromatic C-H stretching just above 3000 cm^{-1}, aromatic C=C stretching in the 1600-1450 cm^{-1} region, and C-S stretching, which is typically weak and appears in the fingerprint region.</p>
^1H NMR	<p>The proton NMR spectrum is expected to show signals for the aromatic protons in the range of 7.0-7.5 ppm. The methyl protons of the thioether group ($-\text{SCH}_3$) would likely appear as a singlet further upfield, typically around 2.5 ppm.</p>
^{13}C NMR	<p>The carbon NMR spectrum will show a characteristic signal for the isocyanate carbon ($-\text{N}=\text{C}=\text{O}$) in the range of 120-130 ppm. Aromatic carbons will resonate between 120-140 ppm, and the methyl carbon of the thioether group will appear at a higher field, around 15-20 ppm.</p>
Mass Spectrometry (MS)	<p>The molecular ion peak (M^+) would be observed at an m/z corresponding to the molecular weight of the compound (165.21).</p>

Safety and Handling

3-(Methylthio)phenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard and Precautionary Information

Hazard Class	GHS Hazard Statements	Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)	H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Skin Corrosion/Irritation	H315: Causes skin irritation.	P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Serious Eye Damage/Irritation	H319: Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Respiratory Sensitization	H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.	P284: In case of inadequate ventilation wear respiratory protection. P342+P311: If

experiencing respiratory
symptoms: Call a POISON
CENTER or doctor/physician.

Experimental Protocols

General Synthesis of 3-(Methylthio)phenyl isocyanate

A common method for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline. In this case, 3-(methylthio)aniline would serve as the precursor.

Reaction: 3-(Methylthio)aniline + Phosgene (or a phosgene equivalent like triphosgene) → **3-(Methylthio)phenyl isocyanate** + 2 HCl

General Procedure:

- A solution of 3-(methylthio)aniline is prepared in an inert solvent (e.g., toluene, chlorobenzene) in a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet.
- The solution is typically cooled, and a phosgene solution or a phosgene equivalent (like triphosgene) is added cautiously. The reaction is exothermic.
- The reaction mixture is then heated to facilitate the conversion to the isocyanate. The progress of the reaction can be monitored by techniques such as TLC or GC.
- Upon completion, the excess phosgene and solvent are removed, often by distillation.
- The crude **3-(methylthio)phenyl isocyanate** is then purified, typically by vacuum distillation.

Note: This is a generalized procedure. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized.

Reaction with Nucleophiles: A General Protocol for Urea Formation

3-(Methylthio)phenyl isocyanate readily reacts with primary or secondary amines to form substituted ureas.

Reaction: **3-(Methylthio)phenyl isocyanate** + R₂NH → N-(3-(Methylthio)phenyl)-N',N'-dialkylurea

General Procedure:

- **3-(Methylthio)phenyl isocyanate** is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction flask under an inert atmosphere.
- The amine (1 equivalent) is added to the solution, often dropwise, at room temperature or below.
- The reaction is typically rapid and may be monitored by TLC.
- After the reaction is complete, the solvent is removed under reduced pressure.
- The resulting urea can be purified by recrystallization or column chromatography.

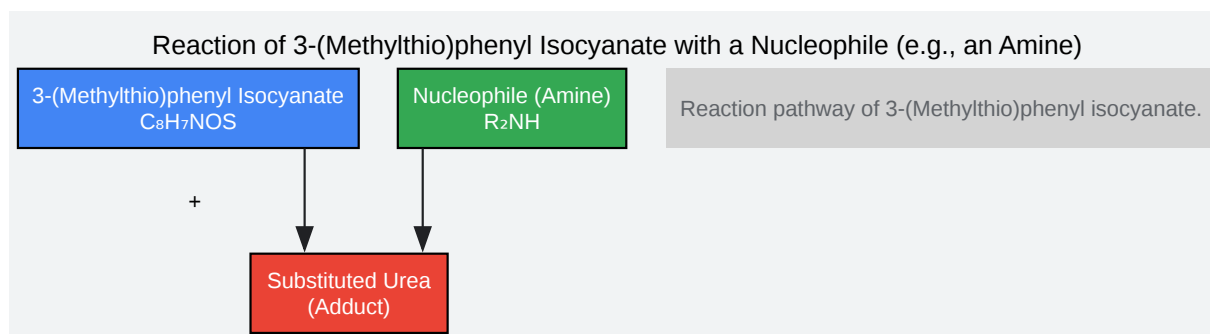
Applications in Synthesis and Drug Development

The primary utility of **3-(Methylthio)phenyl isocyanate** lies in its ability to act as an electrophile in addition reactions. It is a key building block for the synthesis of a variety of compounds, including:

- Ureas: Formed by reaction with amines. Many urea derivatives exhibit biological activity and are found in various pharmaceuticals.
- Carbamates (Urethanes): Formed by reaction with alcohols. Carbamates are used as protecting groups in organic synthesis and are present in some drug molecules.
- Thiocarbamates: Formed by reaction with thiols.

The presence of the methylthio group can modulate the electronic properties of the phenyl ring and provide a site for further chemical modification, making it a versatile reagent in medicinal chemistry and materials science.

Visualizations



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Caption: Reaction pathway of **3-(Methylthio)phenyl isocyanate**.

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References

- 1. 3-(Methylthio)phenyl isocyanate | C₈H₇NOS | CID 141418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Methylthio)phenyl Isocyanate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295290#3-methylthio-phenyl-isocyanate-chemical-structure]

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